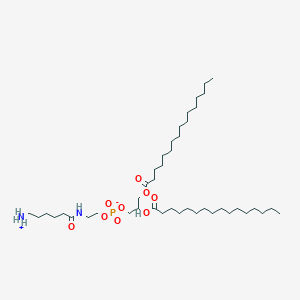
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol is a fluorinated alcohol compound with the molecular formula C6H9F7O2. This compound is characterized by the presence of a heptafluorobutoxy group attached to an ethan-1-ol backbone. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, low surface energy, and resistance to solvents and chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the heptafluorobutanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethanal or 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethanoic acid.
Reduction: Formation of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol involves its interaction with molecular targets through its fluorinated group. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can affect the compound’s distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: A similar fluorinated alcohol with a shorter carbon chain.
2-(2,2,3,3,4,4,4-Heptafluorobutanoyl)oxyethyl 2,2,3,3,4,4,4-heptafluorobutanoate: A compound with similar fluorinated groups but different functional groups.
Uniqueness
2-(2,2,3,3,4,4,4-Heptafluorobutoxy)ethan-1-ol is unique due to its specific combination of a heptafluorobutoxy group and an ethan-1-ol backbone. This structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications in research and industry.
Properties
CAS No. |
2266-43-5 |
|---|---|
Molecular Formula |
C6H7F7O2 |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethanol |
InChI |
InChI=1S/C6H7F7O2/c7-4(8,3-15-2-1-14)5(9,10)6(11,12)13/h14H,1-3H2 |
InChI Key |
TZDLXSQBIYOTMV-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


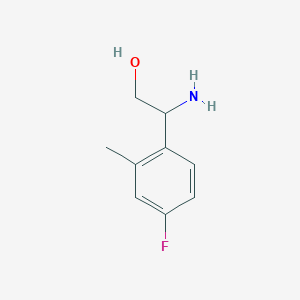

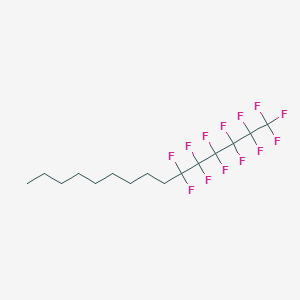
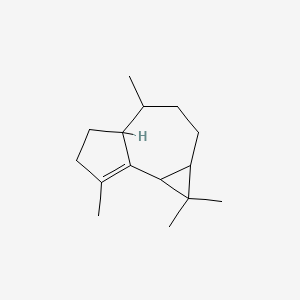

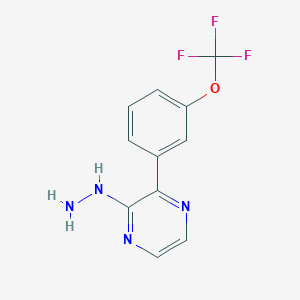
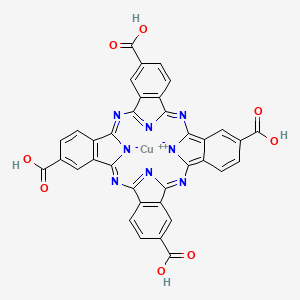



amine](/img/structure/B12085888.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)

